N~6~-[2-(morpholin-4-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyrimidines .
Scientific Research Applications
N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the kinase active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These analogs also act as kinase inhibitors and have been studied for their anticancer properties.
Uniqueness
N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This unique structure contributes to its superior cytotoxic activity against various cancer cell lines compared to other similar compounds .
Properties
Molecular Formula |
C23H25N7O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-N-(2-morpholin-4-ylethyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H25N7O/c1-3-7-18(8-4-1)26-21-20-17-25-30(19-9-5-2-6-10-19)22(20)28-23(27-21)24-11-12-29-13-15-31-16-14-29/h1-10,17H,11-16H2,(H2,24,26,27,28) |
InChI Key |
NJRPEOXVTSHKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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